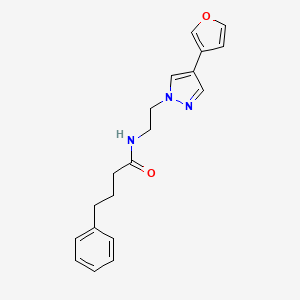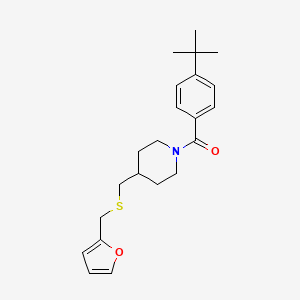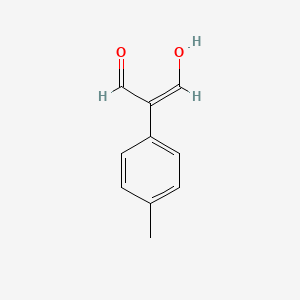
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide is a novel synthetic molecule that appears to be related to a class of compounds known for their biological activities. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related furan and pyrazole derivatives, which are known to exhibit a range of biological activities, including antibacterial, antifungal, and herbicidal properties.
Synthesis Analysis
The synthesis of related compounds typically involves the cyclization of various substituted phenyl-prop-2-en-1-ones with N-substituted phenyl hydrazine in the presence of an acid catalyst in an alcoholic solvent . The synthesis process is confirmed by various spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry, along with elemental analyses to ensure purity . These methods are likely applicable to the synthesis of N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide, although specific details would depend on the particular substituents and reaction conditions used.
Molecular Structure Analysis
The molecular structure of related compounds is typically confirmed using NMR spectroscopy and mass spectrometry . In some cases, X-ray powder diffraction (XRPD) is used to investigate the crystal structure, providing detailed information about the molecular geometry and solid-state structure . For the compound , similar analytical techniques would be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The papers provided do not detail specific chemical reactions involving the compound N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide. However, the related compounds exhibit reactivity typical of furan and pyrazole derivatives, such as participating in cyclization reactions to form the pyrazoline ring . The biological activity assays also suggest that these compounds may interact with bacterial cell walls or fungal cell synthesis pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are inferred from their structural data and biological activity profiles. The antibacterial and antifungal activities suggest that these compounds are biologically active and likely have specific physicochemical properties that enable them to penetrate cell membranes and exert their effects . The solid-state structure analysis using XRPD and DFT studies provides insights into the intermolecular interactions and stability of these compounds .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
- Pyrazole and imidazole derivatives have been synthesized and demonstrated significant antimicrobial activity. These compounds, including variations with furan-3-yl components, show promise in combating microbial infections due to their potent action against a range of bacteria and fungi (Idhayadhulla, Kumar, & Abdul, 2012).
- Novel chitosan Schiff bases based on heterocyclic moieties, including furan-3-yl pyrazole derivatives, have been synthesized. These compounds exhibited varying antimicrobial activities dependent on the Schiff base moiety, indicating potential applications in developing new antimicrobial agents (Hamed et al., 2020).
- A study on pyrazole derivatives containing 5-phenyl-2-furan demonstrated significant fungicidal activity against various fungi, particularly P. infestans. The research suggests that these compounds may act on the synthesis of cell walls, blocking nutritional transportation and leading to cell senescence and death (Ahmed et al., 2019).
Synthesis and Characterization
- Research on the synthesis of new series of pyrazole derivatives emphasizes the potential of these compounds in developing antimicrobial agents. The study provides insights into the structural basis of their activity, showcasing the importance of the furan-3-yl and pyrazol-1-yl components (Zaki, Al-Gendey, & Abdelhamid, 2018).
- Another study highlighted the synthesis of N-substituted 5-(furan-2-yl)-phenyl pyrazolines, demonstrating their antibacterial properties. These compounds' structures were elucidated, and their in vitro antibacterial activity evaluated, indicating their potential as antibacterial agents (Rani et al., 2015).
Biological Evaluation
- Novel pyrazole derivatives containing 5-Phenyl-2-Furan have been designed and synthesized, showing potent biological activities. These activities include anticancer properties and the ability to act as angiotensin II receptor antagonists, illustrating the compounds' versatility in medicinal chemistry applications (Almansa et al., 1997).
Propriétés
IUPAC Name |
N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c23-19(8-4-7-16-5-2-1-3-6-16)20-10-11-22-14-18(13-21-22)17-9-12-24-15-17/h1-3,5-6,9,12-15H,4,7-8,10-11H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVWUFAAVUHAII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-4-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2520144.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2520146.png)

![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)
![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)
![3-((6-hydroxy-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2520157.png)


![N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2520162.png)
![Ethyl 4-fluoro-3-{[(4-fluorophenyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2520163.png)


